Cas no 773867-57-5 (3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid is a fluorinated aromatic compound featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. Its structural design makes it a valuable intermediate in organic synthesis, particularly for peptide coupling and medicinal chemistry applications. The 2-fluorophenyl moiety enhances steric and electronic properties, while the Cbz group offers selective deprotection under mild conditions. The carboxylic acid group provides reactivity for further derivatization, such as amide bond formation. This compound is well-suited for constructing complex molecules, including pharmacologically active targets, due to its balanced reactivity and stability under standard synthetic conditions.
3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid structure
773867-57-5 structure
Product name:3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid
CAS No:773867-57-5
MF:C17H16FNO4
Molecular Weight:317.311648368835
CID:6215994
PubChem ID:22309359

3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid
    • EN300-1285664
    • 3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
    • 773867-57-5
    • インチ: 1S/C17H16FNO4/c18-14-9-5-4-8-13(14)15(10-16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
    • InChIKey: JXLVFSVXIZGSCT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 317.10633615g/mol
  • 同位素质量: 317.10633615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1285664-50mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
50mg
$455.0 2023-10-01
Enamine
EN300-1285664-250mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
250mg
$498.0 2023-10-01
Enamine
EN300-1285664-10000mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
10000mg
$2331.0 2023-10-01
Enamine
EN300-1285664-2500mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
2500mg
$1063.0 2023-10-01
Enamine
EN300-1285664-100mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
100mg
$476.0 2023-10-01
Enamine
EN300-1285664-1000mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
1000mg
$541.0 2023-10-01
Enamine
EN300-1285664-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
1g
$0.0 2023-06-07
Enamine
EN300-1285664-500mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
500mg
$520.0 2023-10-01
Enamine
EN300-1285664-5000mg
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
773867-57-5
5000mg
$1572.0 2023-10-01

3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acidに関する追加情報

Recent Advances in the Study of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5)

The compound 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the benzyloxycarbonyl (Cbz) protecting group and the 2-fluorophenyl moiety, make it a versatile building block for the development of protease inhibitors and other enzyme-targeting therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective cathepsin inhibitors, showcasing its potential in treating inflammatory diseases.

In addition to its synthetic utility, the compound has been investigated for its direct biological effects. Preliminary in vitro studies have shown that 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid exhibits moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers attribute this activity to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. However, further in vivo studies are required to validate these findings and explore its therapeutic window.

The pharmacokinetic properties of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid have also been a subject of recent investigation. A 2024 study in Drug Metabolism and Disposition reported that the compound demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. This suggests potential for oral bioavailability, though formulation optimization may be necessary to enhance its absorption characteristics.

Looking ahead, researchers are exploring the potential of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid as a scaffold for the development of targeted drug delivery systems. Its chemical structure allows for facile modification, enabling the attachment of various targeting moieties. This approach could potentially address current challenges in drug specificity and reduce off-target effects in therapeutic applications.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5) represents a promising compound with multiple applications in medicinal chemistry. Its dual role as both a synthetic intermediate and a potential bioactive molecule makes it particularly valuable for drug discovery efforts. Future research should focus on optimizing its biological activity and exploring its mechanism of action in greater detail to fully realize its therapeutic potential.

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